

# IMMH-010 Maleate: A Preclinical In-depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Immh-010 maleate |           |
| Cat. No.:            | B15610061        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**IMMH-010 maleate** is a novel, orally bioavailable small molecule prodrug of YPD-29B, a potent inhibitor of the programmed cell death-ligand 1 (PD-L1). This technical guide provides a comprehensive overview of the preclinical studies and findings for **IMMH-010 maleate**, focusing on its mechanism of action, pharmacokinetics, metabolism, and anti-tumor efficacy. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the preclinical profile of this promising immuno-oncology agent. IMMH-010 is currently in phase I clinical trials for the treatment of advanced malignant solid tumors.[1][2]

### **Mechanism of Action**

IMMH-010 is an ester prodrug designed to improve the druggability of its active metabolite, YPD-29B.[1] Following oral administration, IMMH-010 is rapidly converted to YPD-29B.[3][4] YPD-29B effectively blocks the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1.[4] This inhibition disrupts a key immune checkpoint pathway that is often exploited by cancer cells to evade immune surveillance. By blocking the PD-1/PD-L1 interaction, YPD-29B helps to restore T-cell activity against tumor cells.





Click to download full resolution via product page

Caption: Mechanism of action of IMMH-010 maleate.

### **Pharmacokinetics**



The pharmacokinetic profile of IMMH-010 and its active metabolite YPD-29B has been evaluated in rats and cynomolgus monkeys.

#### **Rat Pharmacokinetic Parameters**

Following a single oral administration of **IMMH-010 maleate** to rats, the compound was rapidly and extensively converted to YPD-29B.[4][5] The area under the plasma concentration-time curve (AUC) for both IMMH-010 and YPD-29B was found to be proportional to the dose in the range of 10-100 mg/kg.[4][5][6]

| Parameter                    | 10 mg/kg       | 30 mg/kg        | 100 mg/kg        |
|------------------------------|----------------|-----------------|------------------|
| IMMH-010                     |                |                 |                  |
| Cmax (ng/mL)                 | 18.3 ± 8.1     | 45.2 ± 13.5     | 158.2 ± 45.7     |
| Tmax (h)                     | 0.5            | 0.7 ± 0.3       | 0.8 ± 0.3        |
| AUC (0-t) (ng·h/mL)          | 20.7 ± 6.4     | 68.9 ± 20.1     | 254.6 ± 88.2     |
| t1/2 (h)                     | 1.1 ± 0.4      | 1.3 ± 0.3       | 1.6 ± 0.5        |
| YPD-29B                      |                |                 |                  |
| Cmax (ng/mL)                 | 480.6 ± 121.7  | 1350.8 ± 320.1  | 4256.4 ± 987.3   |
| Tmax (h)                     | 1.0 ± 0.0      | 1.3 ± 0.5       | 1.8 ± 0.8        |
| AUC (0-t) (ng·h/mL)          | 1587.4 ± 421.3 | 4890.1 ± 1123.5 | 16432.8 ± 3541.2 |
| t1/2 (h)                     | 2.9 ± 0.5      | 3.2 ± 0.6       | 3.5 ± 0.4        |
| Data presented as mean ± SD. |                |                 |                  |

### **Cynomolgus Monkey Pharmacokinetic Parameters**

After a single 5 mg/kg oral dose of **IMMH-010 maleate** in male cynomolgus monkeys, the peak plasma concentrations for IMMH-010 and YPD-29B were reached within 1.5 hours.[1]



| Parameter     | IMMH-010 | YPD-29B |
|---------------|----------|---------|
| Dose (mg/kg)  | 5        | -       |
| Cmax (ng/mL)  | 9.46     | 35.5    |
| Tmax (h)      | < 1.5    | < 1.5   |
| AUC (ng·h/mL) | 47.9     | 186     |
| t1/2 (h)      | 5.16     | 9.00    |

## **Metabolism and Interspecies Variation**

IMMH-010 is primarily metabolized to its active form, YPD-29B, through hydrolysis catalyzed by carboxylesterase 1 (CES1).[1][7] Four metabolites of IMMH-010 have been identified in total.[1] [8]

Significant interspecies differences in the metabolism of IMMH-010 have been observed in plasma. The conversion of IMMH-010 to YPD-29B is rapid in rat and mouse plasma, while the parent compound remains stable in human and monkey plasma.[1][2][8] Conversely, the transformation of IMMH-010 to YPD-29B in liver S9 fractions is rapid and shows no obvious differences among human, monkey, dog, and rat species.[8] The intestine is not a major site of IMMH-010 hydrolysis.[7][8]



Click to download full resolution via product page



Caption: Interspecies variation in IMMH-010 metabolism.

### **Tissue Distribution and Excretion in Rats**

Following oral administration of 10 mg/kg **IMMH-010 maleate** to rats, the parent drug and its active metabolite were widely distributed in tissues.[9]

Tissue Distribution of IMMH-010 and YPD-29B in Rats

| Compound | Primary Distribution Tissues                              |
|----------|-----------------------------------------------------------|
| IMMH-010 | Adrenal gland, lymph nodes, heart, liver, spleen[4][5][9] |
| YPD-29B  | Liver, lymph, kidney, lung[4][5][9]                       |

Excretion Profile in Rats (72h post 10 mg/kg oral dose)

| Excretion Route    | % of Administered Dose |
|--------------------|------------------------|
| Feces              |                        |
| Unchanged IMMH-010 | 7.99%[4][5][9]         |
| YPD-29B            | 19.65%[9]              |
| Urine              |                        |
| YPD-29B            | 1.17%[9]               |
| Total Recovered    | ~28.81%[4][5][9]       |

### **Anti-Tumor Efficacy**

IMMH-010 has demonstrated significant anti-tumor activity in B16F10 melanoma and MC38 colon carcinoma xenograft mouse models.[1][8] The half-life of YPD-29B in tumors was found to be 7.6 to 25 times longer than in plasma, suggesting prolonged target engagement in the tumor microenvironment.[1]

## **Experimental Protocols**



#### **Pharmacokinetic Studies in Rats**

- Animals: Female Sprague-Dawley rats.[4]
- Formulation: **IMMH-010 maleate** was suspended in 0.5% sodium carboxymethyl cellulose. [4][9]
- Dosing: Single intragastric administration at doses of 10, 30, and 100 mg/kg.[9]
- Sample Collection: Blood samples were collected via the orbital plexus at specified time
  points up to 48 hours into heparinized tubes containing NaF.[9] Plasma was separated by
  centrifugation.[9]
- Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by a validated LC-MS/MS method.[4][6]

### **Pharmacokinetic Studies in Cynomolgus Monkeys**

- Animals: Four male cynomolgus monkeys.[1][7]
- Formulation: IMMH-010 maleate was suspended in 0.5% carboxymethyl cellulose to a concentration of 1 mg/mL.[1][7]
- Dosing: Single oral gavage administration of 5 mg/kg.[1][7]
- Sample Collection: Serial blood samples were collected up to 48 hours.[1][7]
- Analysis: Plasma concentrations of IMMH-010 and YPD-29B were determined by LC-MS/MS.[1][7]

### In Vivo Anti-Tumor Efficacy Studies

- Animal Models: B16F10 melanoma and MC38 colon carcinoma xenograft models.
- Cell Implantation: B16F10 or MC38 cells were injected subcutaneously into the right flanks of mice.[7]
- Treatment: Mice received once-daily oral administration of **IMMH-010 maleate** (1.25, 2.5, 5, and 10 mg/kg) or vehicle (0.5% carboxymethyl cellulose) for 19 consecutive days.[7]



• Endpoint: Tumor growth inhibition was calculated based on tumor weight at the end of the study.[7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Interspecies Variation of IMMH-010, a Programmed Cell Death Ligand 1 Inhibitor Prodrug PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous Determination of a Novel PD-L1 Inhibitor, IMMH-010, and Its Active Metabolite, YPD-29B, in Rat Biological Matrices by Polarity-Switching Liquid Chromatography-Tandem Mass Spectrometry: Application to ADME Studies [frontiersin.org]
- To cite this document: BenchChem. [IMMH-010 Maleate: A Preclinical In-depth Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610061#immh-010-maleate-preclinical-studies-and-findings]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com